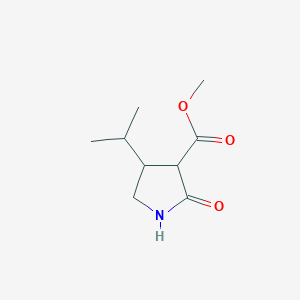

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being methyl 2-oxo-4-propan-2-ylpyrrolidine-3-carboxylate. The molecular formula C9H15NO3 indicates a molecular weight of 185.22 grams per mole, confirming the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound is registered under Chemical Abstracts Service number 80036-60-8 in the primary literature, though alternative registration numbers exist for related structural isomers.

The systematic name construction begins with the pyrrolidine ring system as the parent structure, numbered according to standard heterocyclic nomenclature conventions. The 2-oxo designation indicates the presence of a carbonyl group at position 2 of the pyrrolidine ring, forming a lactam functionality. The 4-propan-2-yl substituent describes the isopropyl group attachment at position 4, while the 3-carboxylate methyl ester functionality is located at position 3 of the ring system.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 80036-60-8 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| International Chemical Identifier | InChI=1S/C9H15NO3/c1-5(2)6-4-10-8(11)7(6)9(12)13-3/h5-7H,4H2,1-3H3,(H,10,11) |

| Simplified Molecular Input Line Entry System | CC(C)C1CNC(=O)C1C(=O)OC |

The International Chemical Identifier string provides a unique representation of the molecular connectivity, encoding the specific arrangement of atoms and bonds within the structure. This standardized format ensures unambiguous identification across different chemical databases and facilitates computational analysis of the compound's properties.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate exhibits significant three-dimensional complexity due to the presence of multiple chiral centers and the inherent flexibility of the pyrrolidine ring system. The compound contains two asymmetric carbon atoms at positions 3 and 4 of the pyrrolidine ring, generating four possible stereoisomeric configurations. The stereochemical arrangement substantially influences the overall molecular conformation and subsequent physical properties.

The pyrrolidine ring adopts a puckered conformation to minimize steric interactions between substituents and reduce torsional strain. Conformational analysis reveals that the ring can exist in multiple low-energy conformations, with the envelope and half-chair forms being predominant. The isopropyl substituent at position 4 preferentially adopts an equatorial-like orientation to minimize steric hindrance with adjacent ring atoms and substituents.

The carbonyl functionalities at positions 2 and 3 introduce additional geometric constraints through their planar sp2 hybridization. The lactam carbonyl at position 2 participates in resonance stabilization with the nitrogen lone pair, resulting in partial double bond character for the carbon-nitrogen bond. This resonance interaction restricts rotation around the carbon-nitrogen bond and influences the overall ring conformation.

Table 2: Key Geometric Parameters

| Structural Feature | Description |

|---|---|

| Ring Conformation | Envelope/Half-chair |

| Chiral Centers | C3, C4 |

| Stereoisomers | 4 possible configurations |

| Preferred Isopropyl Orientation | Equatorial-like |

| Lactam Resonance | Partial C-N double bond character |

The ester functionality at position 3 introduces additional conformational flexibility through rotation around the carbon-carbon bond connecting the ring to the carboxylate group. The methyl ester adopts conformations that minimize steric interactions with the ring system while maintaining optimal orbital overlap for resonance stabilization.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis provides crucial structural confirmation and detailed electronic environment information for this compound. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the pyrrolidine ring system and its substituents. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the isopropyl methyl groups as a characteristic doublet around 1.1-1.3 parts per million, while the isopropyl methine proton appears as a septet in the 2.4-2.6 parts per million region.

The pyrrolidine ring protons display complex multipicity patterns due to vicinal coupling interactions and the influence of adjacent chiral centers. The proton at position 3 bearing the carboxylate group typically resonates as a doublet of doublets around 3.0-3.5 parts per million, reflecting coupling with both the adjacent ring protons and the proton at position 4. The methyl ester protons appear as a sharp singlet around 3.7 parts per million, consistent with the expected chemical shift for methoxy groups attached to carbonyl carbons.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the various carbon environments. The carbonyl carbons resonate in the expected regions, with the lactam carbonyl appearing around 170-175 parts per million and the ester carbonyl around 165-170 parts per million. The isopropyl carbon signals appear in the aliphatic region, with the methyl carbons around 20-25 parts per million and the methine carbon around 25-30 parts per million.

Table 3: Key Nuclear Magnetic Resonance Signals

| Structural Unit | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isopropyl CH3 | 1.1-1.3 | Doublet |

| Isopropyl CH | 2.4-2.6 | Septet |

| Ring CH (C3) | 3.0-3.5 | Doublet of doublets |

| Methyl ester | 3.7 | Singlet |

| Lactam C=O | 170-175 | - |

| Ester C=O | 165-170 | - |

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands for the lactam carbonyl stretch around 1650-1680 cm⁻¹, reflecting the lowered frequency due to resonance with the nitrogen lone pair. The ester carbonyl stretch appears at higher frequency around 1735-1750 cm⁻¹, consistent with typical aliphatic ester absorption patterns. Additional absorption bands correspond to carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region and nitrogen-hydrogen stretching around 3200-3400 cm⁻¹.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 185, corresponding to the molecular weight of the compound. The fragmentation pattern provides structural information through characteristic losses, including the methoxy group (mass 31) and the isopropyl group (mass 43). The base peak often corresponds to the acylium ion formed by alpha-cleavage adjacent to the carbonyl groups.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound and related pyrrolidine derivatives provides detailed three-dimensional structural information and insights into solid-state packing arrangements. Crystal structure determination reveals the precise bond lengths, bond angles, and torsion angles that define the molecular geometry in the crystalline state. The unit cell parameters and space group symmetry provide information about the molecular packing and intermolecular interactions.

The pyrrolidine ring system in the crystal structure typically adopts an envelope conformation with one carbon atom displaced from the mean plane of the remaining four ring atoms. The displacement direction and magnitude depend on the substituent arrangement and crystal packing forces. The lactam functionality participates in hydrogen bonding interactions with neighboring molecules, influencing the overall crystal packing arrangement.

Conformational studies utilizing computational methods complement the crystallographic data by exploring the potential energy surface and identifying stable conformational minima. Density functional theory calculations provide insights into the relative energies of different conformational states and the barriers to interconversion between them. These studies reveal that the compound can exist in multiple low-energy conformations, with the relative populations depending on temperature and environmental conditions.

Table 4: Representative Crystallographic Parameters

| Parameter | Typical Range |

|---|---|

| Space Group | P21 (monoclinic) |

| Unit Cell a | 6.0-6.5 Å |

| Unit Cell b | 11.0-12.0 Å |

| Unit Cell c | 9.0-10.0 Å |

| Beta Angle | 100-110° |

| Ring Puckering | Envelope form |

The crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding between the lactam nitrogen-hydrogen group and carbonyl oxygen atoms of adjacent molecules forms extended networks that contribute to crystal stability. Van der Waals interactions between the isopropyl groups and other hydrophobic regions provide additional stabilization.

Temperature-dependent crystallographic studies and variable-temperature nuclear magnetic resonance experiments provide insights into the dynamic behavior of the molecule in different phases. These investigations reveal the activation energies for conformational interconversion and the temperature dependence of the conformational equilibrium. The results demonstrate that the compound exhibits significant conformational flexibility in solution while adopting a more constrained geometry in the crystalline state.

Properties

IUPAC Name |

methyl 2-oxo-4-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5(2)6-4-10-8(11)7(6)9(12)13-3/h5-7H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZXWJIRZPILAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNC(=O)C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities, including pharmaceuticals and agrochemicals. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the generation of multiple derivatives with distinct properties.

Synthetic Routes

The synthesis of this compound typically involves the esterification of 4-isopropyl-2-oxopyrrolidine-3-carboxylic acid with methanol under reflux conditions. This process ensures high yields and purity of the final product. On an industrial scale, continuous flow processes are employed to enhance efficiency.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may exhibit enzyme inhibitory properties, making it a candidate for studies focused on metabolic pathways relevant to drug metabolism. The pyrrolidine structure allows it to interact selectively with specific enzymes or receptors, potentially influencing their activity .

Protein-Ligand Interactions

The compound's structural features facilitate its use in studying protein-ligand interactions. Understanding these interactions is crucial for elucidating the mechanisms by which this compound may exert biological effects, guiding the development of new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals

In addition to its applications in research, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique reactivity allows for modifications that can enhance efficacy or specificity for particular applications in various industries .

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related methyl esters, lactams, and substituted pyrrolidines in the context of crystallography, hydrogen bonding, and physical properties. Below is a comparative analysis based on indirect evidence:

Structural Analogues in Methyl Esters

and highlight methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, Z-communic acid methyl ester) and other volatile organic compounds (VOCs). These esters share functional group similarities with the target compound but differ in backbone complexity. For example:

- Gas Chromatography Retention Behavior: Methyl esters of diterpenoids (e.g., compound 8 and 9 in ) exhibit distinct retention times due to branching and ring systems, suggesting that Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate would likely elute later than linear esters due to its bicyclic structure .

- Thermal Stability : Methyl esters of labdatriene derivatives (e.g., compound 7 in ) show moderate stability under GC conditions, implying that the target compound may require similar analytical handling .

Lactam and Pyrrolidine Derivatives

While the evidence lacks direct data on 2-oxopyrrolidine esters, discusses hydrogen bonding patterns in lactams and related heterocycles. Key observations:

- Hydrogen Bonding : Lactams (2-oxopyrrolidine) typically engage in N–H···O=C interactions, forming supramolecular networks. The isopropyl substituent in the target compound may sterically hinder such interactions compared to unsubstituted analogs, altering crystallization behavior .

- Ring Puckering: defines puckering coordinates for nonplanar rings. The 2-oxo group in pyrrolidine derivatives likely induces ring flattening compared to fully saturated pyrrolidines, affecting conformational flexibility .

Physical and Chemical Properties

and summarize properties of methyl esters and VOCs, though none directly match the target compound:

Research Findings and Limitations

- Synthetic Challenges : The isopropyl substituent may complicate synthesis due to steric effects, as seen in analogous hindered esters .

Biological Activity

Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative notable for its unique structural features, including a ketone and a carboxylate functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly as an enzyme inhibitor and in interactions with various biological targets.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : Approximately 185.22 g/mol

- Structural Characteristics :

- Five-membered nitrogen-containing ring.

- Isopropyl group at the 4-position.

- Methyl ester at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may modulate enzyme activity, impacting various metabolic pathways relevant to drug metabolism and therapeutic applications. The exact mechanisms remain under investigation, but the compound's structural features likely facilitate selective binding to biological targets, leading to pharmacological effects .

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. In related research, derivatives of pyrrolidine have been tested for their effects on normal cell lines, such as L929 cells. The findings indicated that certain derivatives exhibited low cytotoxicity while maintaining or enhancing cell viability at specific concentrations. This suggests that this compound may also possess a favorable cytotoxicity profile, warranting further investigation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to other pyrrolidine derivatives:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Methyl 2-oxopyrrolidine-3-carboxylate | Lacks isopropyl group; simpler structure | Potentially less sterically hindered |

| Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate | Contains dioxo functionality; different position | May exhibit different reactivity due to dioxo group |

| 1-Methyl-2-oxopyrrolidine-3-carboxylic acid | Contains an acid instead of an ester | Different solubility and reactivity profile |

This table illustrates how this compound stands out due to its specific substitution patterns and functional groups, which may influence its biological activity differently than its analogs .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research exploring similar compounds has shown potential as enzyme inhibitors in metabolic pathways. The interaction of this compound with specific enzymes could provide insights into its therapeutic applications.

- Synthesis and Biological Evaluation : A study synthesized various pyrrolidine derivatives and evaluated their biological activities. The results indicated that modifications in the structure could significantly affect both antimicrobial activity and cytotoxicity, suggesting a promising avenue for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 4-isopropyl-2-oxopyrrolidine-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via diastereoselective neutralization of diastereohomogeneous hydrochlorides. For example, a related pyrrolidine derivative, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylate, was prepared by neutralizing dimethyl 3-aryl(pyridyl)glutamate hydrochlorides under controlled pH conditions, achieving diastereoselectivity through stereochemical retention during cyclization. Reaction monitoring via NMR and HPLC ensures intermediate purity before final esterification .

Q. How can the purity and stereochemical configuration of this compound be validated?

- Methodological Answer : Purity is assessed using reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Stereochemical confirmation requires single-crystal X-ray diffraction (XRD). For example, the absolute configuration of a structurally similar pyrrolidine derivative was resolved using SHELXL-2018/3 (full-matrix least-squares refinement on ), with data collected on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

- Methodological Answer :

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm) and lactam C-N vibrations (~1250–1350 cm).

- NMR spectroscopy : - and -NMR (DMSO-d) resolve substituent effects (e.g., isopropyl CH at δ ~1.0–1.2 ppm, ester COOCH at δ ~3.6–3.8 ppm).

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be optimized?

- Methodological Answer : Diastereoselectivity is enhanced by:

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization.

- Temperature modulation : Lower temperatures (0–5°C) reduce kinetic competition, favoring the desired diastereomer.

- Chiral auxiliaries : Temporary stereodirecting groups (e.g., Evans oxazolidinones) can enforce specific configurations, as demonstrated in related 5-oxopyrrolidine syntheses .

Q. What crystallographic parameters define its ring puckering and hydrogen-bonding network?

- Methodological Answer :

- Ring puckering : The pyrrolidine ring adopts an envelope conformation (Cremer-Pople parameters: Å, ), calculated using ORTEP-3 for Windows .

- Hydrogen bonding : Graph set analysis (Etter formalism) reveals intermolecular N-H···O=C interactions (graph descriptor ), stabilizing the crystal lattice. These are visualized using Mercury 4.3.1 software .

Q. How do computational methods (DFT, MD) predict its reactivity and solvation effects?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) optimizations predict nucleophilic attack sites (e.g., carbonyl carbons) and frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV).

- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water, chloroform) using GROMACS 2022.3 reveal solvation shells and diffusion coefficients, critical for understanding reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or tautomerism. To reconcile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.